

# $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol structure elucidation

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## Compound of Interest

**Compound Name:** 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

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An In-Depth Technical Guide to the Structure Elucidation of  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol. This molecule, with its distinct combination of a substituted benzodioxole core, a nitro group, and a secondary alcohol, presents an interesting case for structural analysis. The principles and workflows detailed herein are designed for researchers, scientists, and professionals in drug development and forensic chemistry, providing a robust framework for the characterization of novel small molecules.

The elucidation of a chemical structure is a deductive process, piecing together evidence from multiple analytical techniques to form a coherent and verifiable conclusion. For a novel compound like  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol, a multi-faceted analytical approach is not just recommended, but essential for unambiguous confirmation. This guide will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

## Molecular Overview and Synthetic Context

### Chemical Identity:

- Systematic Name:  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol

- Synonyms:  $\alpha$ -Methyl-6-nitropiperonyl alcohol, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[1][2]
- CAS Number: 159873-64-0[1][2]
- Molecular Formula:  $C_9H_9NO_5$ [1][2]
- Molecular Weight: 211.17 g/mol [1][2]

A plausible synthetic route to this compound could involve the nitration of 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by a Grignard reaction with methylmagnesium bromide to form the secondary alcohol. This synthetic context is crucial as it provides an initial hypothesis for the molecular structure.

## Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the first port of call in structure elucidation, providing the molecular weight and fragmentation patterns that offer initial clues to the compound's composition.[3]

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

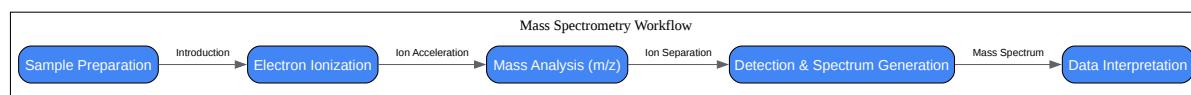
- Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

## Expected Data and Interpretation

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Expected m/z	Proposed Fragment	Significance
211	$[C_9H_9NO_5]^+$	Molecular Ion ( $M^+$ )
196	$[M - CH_3]^+$	Loss of a methyl group
194	$[M - OH]^+$	Loss of a hydroxyl group
165	$[M - NO_2]^+$	Loss of the nitro group
151	$[C_8H_7O_3]^+$	Fragmentation of the side chain
135	$[C_7H_3O_3]^+$	Further fragmentation

The fragmentation pattern provides a roadmap to the molecule's structure. For instance, the loss of a methyl group (15 amu) and a nitro group (46 amu) would strongly support the proposed structure.



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Caption: Workflow for Mass Spectrometry Analysis.

## Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#)

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.
- Spectrum Generation: The attenuated beam is detected, and a Fourier transform is applied to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

## Expected Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Alcohol
3100-3000	C-H stretch	Aromatic
2980-2850	C-H stretch	Aliphatic
1550-1475 (strong)	N-O asymmetric stretch	Aromatic Nitro <a href="#">[4]</a> <a href="#">[5]</a>
1360-1290 (strong)	N-O symmetric stretch	Aromatic Nitro <a href="#">[4]</a> <a href="#">[5]</a>
1250-1200 & 1040-1000	C-O-C stretch	Dioxole ring
1100-1000	C-O stretch	Secondary Alcohol

The presence of a broad peak in the 3500-3200 cm<sup>-1</sup> region is a strong indicator of the hydroxyl group.[\[6\]](#) The two strong absorptions for the nitro group are also highly diagnostic.[\[4\]](#)[\[5\]](#)

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.<sup>[3]</sup> For  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol,  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D techniques like COSY and HSQC, are indispensable.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are applied to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- Data Processing: The raw data (Free Induction Decay) is processed (Fourier transform, phasing, and baseline correction) to obtain the NMR spectrum.

## Expected $^1\text{H}$ NMR Data and Interpretation (in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H
~7.0	s	1H	Ar-H
~6.1	s	2H	O-CH <sub>2</sub> -O
~5.2	q	1H	CH-OH
~2.5	d	1H	OH
~1.5	d	3H	CH <sub>3</sub>

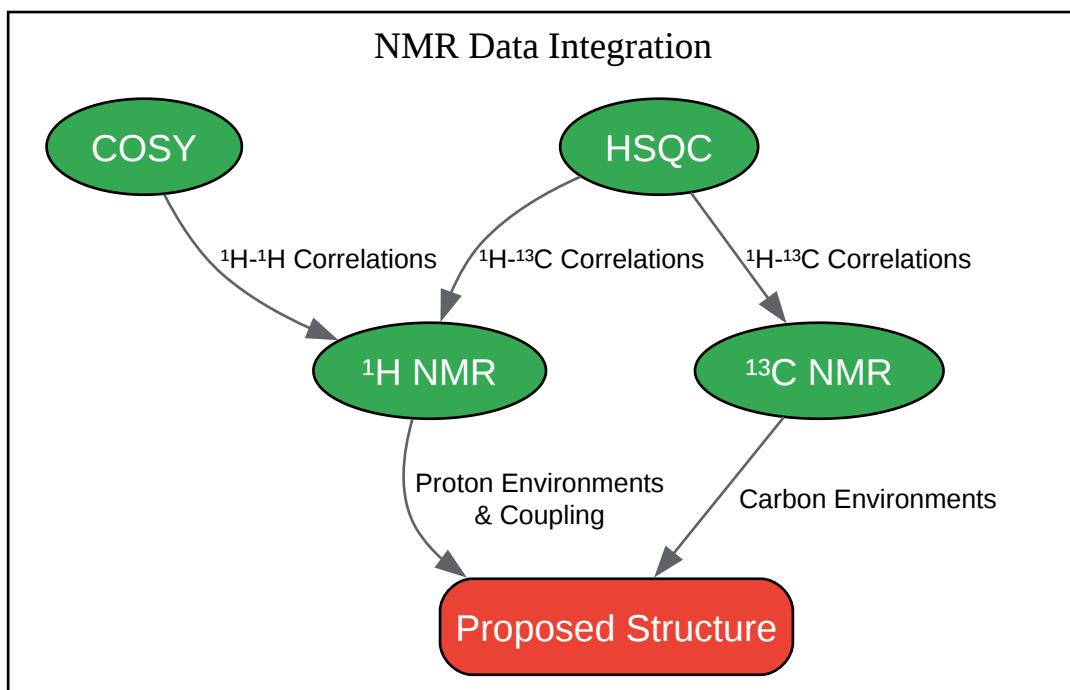
- The two singlets in the aromatic region are due to the isolated aromatic protons.
- The singlet around 6.1 ppm is characteristic of the methylenedioxy bridge protons.<sup>[7][8]</sup>

- The quartet for the methine proton (CH-OH) is due to coupling with the adjacent methyl group protons.
- The doublet for the methyl group is due to coupling with the methine proton.
- The hydroxyl proton will appear as a broad singlet, and its position can be concentration-dependent. It will also exchange with D<sub>2</sub>O.[9]

### Expected <sup>13</sup>C NMR Data and Interpretation (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~150-145	Ar-C (quaternary, attached to O)
~140	Ar-C (quaternary, attached to NO <sub>2</sub> )
~135	Ar-C (quaternary)
~110-105	Ar-CH
~102	O-CH <sub>2</sub> -O
~68	CH-OH
~25	CH <sub>3</sub>

The chemical shifts are predictions based on the electronic environment of each carbon. The downfield shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the oxygen atoms of the dioxole ring.



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Caption: Integration of 2D NMR data for structural confirmation.

## X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.[10][11]

## Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent.[11][12][13]
- Crystal Mounting: A suitable crystal is mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11][12]

- Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[12]

## Expected Outcome

A successful X-ray crystallographic analysis will provide the precise coordinates of all atoms in the crystal lattice, confirming the connectivity, stereochemistry (if applicable, though this molecule is achiral unless resolved), and conformation of the molecule. This technique would definitively confirm the relative positions of the nitro group, the methanol substituent, and the methylenedioxy bridge on the aromatic ring.

## Conclusion: A Unified Structural Assignment

The structure elucidation of  $\alpha$ -Methyl-6-nitro-1,3-benzodioxole-5-methanol is achieved through the systematic and integrated application of multiple analytical techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This comprehensive approach ensures the scientific rigor required in modern chemical research and development.

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